4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate
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Overview
Description
4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7510(1,5)0(10,12))pentadeca-2,7-dien-12-yl dodecanoate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional group modifications: Introduction of hydroxyl, ester, and ketone groups through selective oxidation, reduction, and esterification reactions.
Final esterification: The attachment of the dodecanoate group is usually the last step, involving esterification of the hydroxyl group with dodecanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups make it a useful probe for understanding biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the hydroxyl and ketone groups can interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals, such as fragrances, flavors, and polymers. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl dodecanoate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl acetate
- 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7.5.1.0(1,5).0(10,12))pentadeca-2,7-dien-12-yl hexanoate
Uniqueness
The uniqueness of 4-(2,3-Dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo(7510(1,5)0(10,12))pentadeca-2,7-dien-12-yl dodecanoate lies in its specific combination of functional groups and tetracyclic structure
Properties
CAS No. |
76663-53-1 |
---|---|
Molecular Formula |
C38H60O8 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12S,14R)-4-(2,3-dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C38H60O8/c1-9-10-11-12-13-14-15-16-17-18-29(40)46-37-21-25(5)36-20-24(4)33(45-34(43)26(6)23(2)3)38(36,44)31(41)27(22-39)19-28(32(36)42)30(37)35(37,7)8/h19-20,23,25-26,28,30-31,33,39,41,44H,9-18,21-22H2,1-8H3/t25-,26?,28+,30-,31-,33+,36+,37+,38+/m1/s1 |
InChI Key |
HAZRIGCVIAWJTI-YKEFVAIKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)OC(=O)C(C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)OC(=O)C(C)C(C)C)C)C |
Origin of Product |
United States |
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